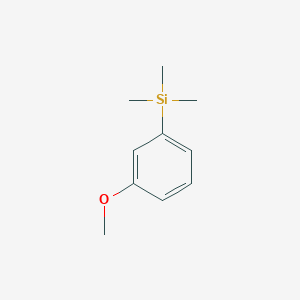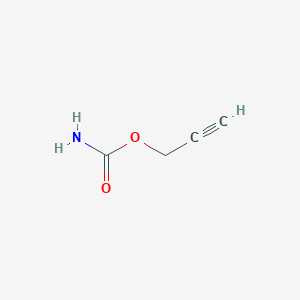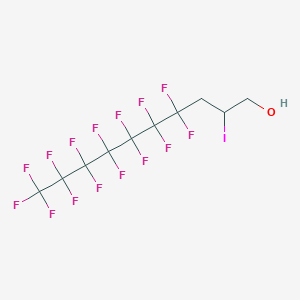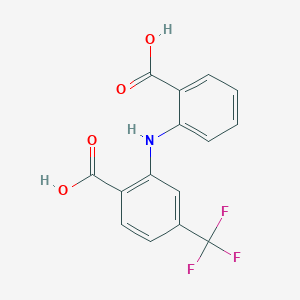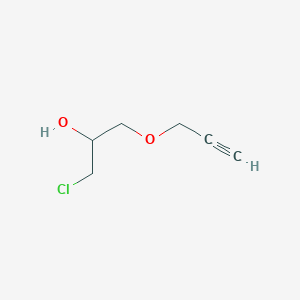
1-Chloro-3-(2-propynyloxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(2-propynyloxy)-2-propanol, also known as PCPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a colorless liquid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
1-Chloro-3-(2-propynyloxy)-2-propanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-Chloro-3-(2-propynyloxy)-2-propanol has been shown to have anti-tumor properties and can be used as a potential chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory and anti-viral agent.
In agriculture, 1-Chloro-3-(2-propynyloxy)-2-propanol has been shown to have insecticidal properties and can be used as a potential pesticide. It has also been studied for its potential use as a plant growth regulator.
In material science, 1-Chloro-3-(2-propynyloxy)-2-propanol has been studied for its potential use as a flame retardant and a plasticizer.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(2-propynyloxy)-2-propanol is not fully understood. However, it is believed that 1-Chloro-3-(2-propynyloxy)-2-propanol exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase and lipoxygenase. It is also believed that 1-Chloro-3-(2-propynyloxy)-2-propanol may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death.
Effets Biochimiques Et Physiologiques
1-Chloro-3-(2-propynyloxy)-2-propanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Chloro-3-(2-propynyloxy)-2-propanol can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-inflammatory and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Chloro-3-(2-propynyloxy)-2-propanol in lab experiments is its relatively low toxicity compared to other chemical compounds. This makes it a safer alternative for researchers to use in their experiments. However, one limitation of using 1-Chloro-3-(2-propynyloxy)-2-propanol is its limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of 1-Chloro-3-(2-propynyloxy)-2-propanol. One direction is to further investigate its potential as a chemotherapeutic agent for various types of cancer. Another direction is to explore its potential as an anti-inflammatory and anti-viral agent. Additionally, further studies can be conducted to investigate its potential as a pesticide and plant growth regulator. Finally, more research can be done to explore its potential use as a flame retardant and plasticizer in material science.
Conclusion:
In conclusion, 1-Chloro-3-(2-propynyloxy)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential use in medicine, agriculture, and material science. Further research is needed to fully understand its mechanism of action and to explore its potential in these fields.
Méthodes De Synthèse
The synthesis of 1-Chloro-3-(2-propynyloxy)-2-propanol involves the reaction of propargyl alcohol with epichlorohydrin in the presence of a base such as potassium hydroxide. The resulting compound is then purified using distillation or chromatography. This synthesis method is relatively simple and can be easily scaled up for industrial production.
Propriétés
Numéro CAS |
18180-29-5 |
|---|---|
Nom du produit |
1-Chloro-3-(2-propynyloxy)-2-propanol |
Formule moléculaire |
C6H9ClO2 |
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
1-chloro-3-prop-2-ynoxypropan-2-ol |
InChI |
InChI=1S/C6H9ClO2/c1-2-3-9-5-6(8)4-7/h1,6,8H,3-5H2 |
Clé InChI |
MMBMNIIFGNSOFO-UHFFFAOYSA-N |
SMILES |
C#CCOCC(CCl)O |
SMILES canonique |
C#CCOCC(CCl)O |
Autres numéros CAS |
18180-29-5 |
Synonymes |
1-Chloro-3-(2-propynyloxy)-2-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



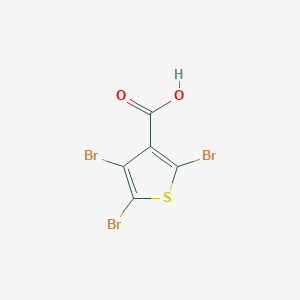
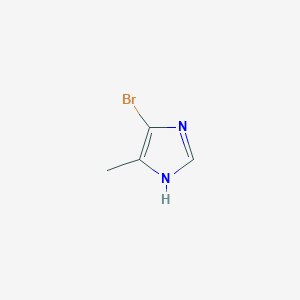
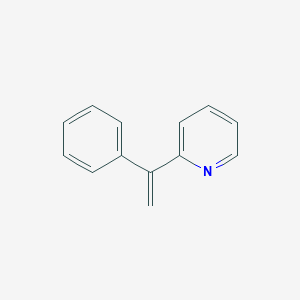
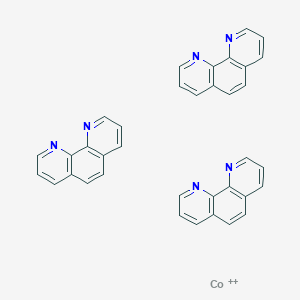
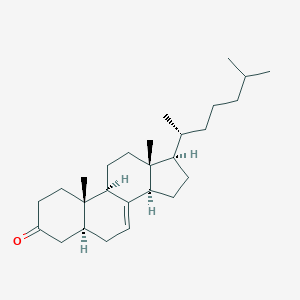
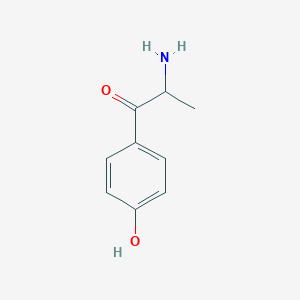
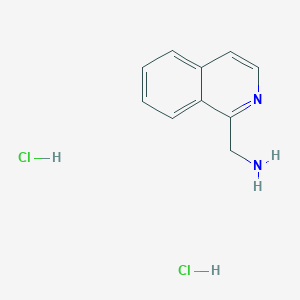
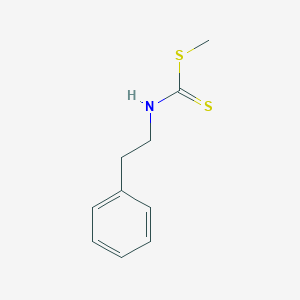
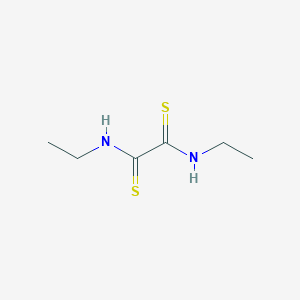
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
